molecular formula C12H20O2 B12384799 Gamma-6Z-Dodecenolactone-d2

Gamma-6Z-Dodecenolactone-d2

Cat. No.: B12384799
M. Wt: 198.30 g/mol
InChI Key: QFXOXDSHNXAFEY-RFLMMHNCSA-N
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Description

Gamma-6Z-Dodecenolactone-d2 is a deuterated analog of Gamma-6Z-Dodecenolactone. This compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds, as the presence of deuterium can influence the behavior of the molecule in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gamma-6Z-Dodecenolactone-d2 typically involves the incorporation of deuterium into the parent compound, Gamma-6Z-Dodecenolactone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Gamma-6Z-Dodecenolactone-d2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a more reduced form, such as an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Gamma-6Z-Dodecenolactone-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the behavior of lactones in biological systems.

    Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Gamma-6Z-Dodecenolactone-d2 involves its interaction with molecular targets in biological systems. The presence of deuterium can alter the compound’s metabolic stability and pharmacokinetics, leading to differences in how it is processed by the body. This can provide valuable insights into the behavior of similar compounds and their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Gamma-6Z-Dodecenolactone: The non-deuterated parent compound.

    Gamma-6Z-Dodecenolactone-d3: A variant with three deuterium atoms.

    Gamma-6Z-Dodecenolactone-d4: A variant with four deuterium atoms.

Uniqueness

Gamma-6Z-Dodecenolactone-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of two deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding the behavior of lactones in various systems .

Properties

Molecular Formula

C12H20O2

Molecular Weight

198.30 g/mol

IUPAC Name

5-[(Z)-2,3-dideuteriooct-2-enyl]oxolan-2-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/i6D,7D

InChI Key

QFXOXDSHNXAFEY-RFLMMHNCSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/CC1CCC(=O)O1)/CCCCC

Canonical SMILES

CCCCCC=CCC1CCC(=O)O1

Origin of Product

United States

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